molecular formula C6H3ClO2S B11913161 5-Chlorothiophene-2,4-dicarbaldehyde

5-Chlorothiophene-2,4-dicarbaldehyde

Cat. No.: B11913161
M. Wt: 174.61 g/mol
InChI Key: YJMRYWSCJVLUCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2,4-dicarbaldehyde typically involves the chlorination of thiophene derivatives followed by formylationThis intermediate is then converted to the aldehyde through a reduction process .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and formylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

5-Chlorothiophene-2,4-dicarbaldehyde serves as a valuable intermediate in organic synthesis, facilitating the development of more complex organic molecules. It is particularly useful in synthesizing pharmaceuticals and agrochemicals due to its versatile reactivity.

The compound has been studied for potential biological activities, including:

  • Antimicrobial Properties: Similar thiophene derivatives have exhibited significant antibacterial and antifungal activities.
  • Anticancer Properties: Initial studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Biological Activity Comparison

CompoundActivity TypeReference
This compoundAntimicrobial
2-Chloro-5-fluoro phenolAntibacterial
Various Thiophene DerivativesAntifungal

Industrial Applications

In industry, this compound is utilized in:

  • Dyes and Pigments Production: Its unique chemical structure allows for the creation of vibrant colors.
  • Polymer Synthesis: It acts as a building block for various polymeric materials.

Case Study 1: Anticancer Activity

In a study involving xenograft models using A549 lung cancer cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. This suggests its potential as an anticancer agent.

Case Study 2: Synergistic Effects with Chemotherapy

When combined with traditional chemotherapeutics such as cisplatin, this compound exhibited synergistic effects that enhanced overall antitumor efficacy. This finding underscores its potential role in combination therapies for cancer treatment.

Mechanism of Action

The mechanism of action of 5-Chlorothiophene-2,4-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

  • 5-Bromothiophene-2,4-dicarbaldehyde
  • 5-Fluorothiophene-2,4-dicarbaldehyde
  • 5-Methylthiophene-2,4-dicarbaldehyde

Comparison: 5-Chlorothiophene-2,4-dicarbaldehyde is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic properties and steric effects, leading to variations in its chemical behavior and applications .

Biological Activity

5-Chlorothiophene-2,4-dicarbaldehyde is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, antioxidant properties, and potential applications in cancer therapy.

  • Molecular Formula : C5_5H3_3ClO2_2S
  • Molecular Weight : 146.59 g/mol
  • CAS Number : 7283-96-7
  • Physical State : Liquid at room temperature
  • Purity : >95% (GC)

Synthesis

This compound can be synthesized through various methods involving the chlorination of thiophene derivatives followed by oxidation processes. This compound's synthesis has been explored in several studies, highlighting its versatility in forming derivatives that exhibit enhanced biological activities.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested using the MTT assay against human triple-negative breast cancer (MDA-MB-231), melanoma (IGR39), pancreatic carcinoma (Panc-1), and prostate cancer (PPC-1) cell lines.

Cell Line EC50_{50} (µM) Selectivity
MDA-MB-231>100Low
IGR3912.5Moderate
Panc-150Moderate
PPC-110High

The results indicated that this compound exhibited significant cytotoxicity against prostate cancer cells, with an EC50_{50} value of 10 µM, suggesting it could be a promising candidate for further development in cancer therapy .

The mechanism by which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis and inhibition of cell migration. The compound was shown to downregulate key survival pathways in cancer cells and promote apoptotic signaling .

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated antioxidant activity. The Ferric Reducing Antioxidant Power (FRAP) assay revealed that this compound exhibits a significant ability to scavenge free radicals, which is essential in preventing oxidative stress-related cellular damage .

Case Studies

  • Anticancer Activity : In a study focusing on various thiophene derivatives, this compound was identified as one of the most potent compounds against prostate carcinoma cells. The study highlighted its selective toxicity towards cancer cells compared to normal fibroblasts .
  • Wound Healing Assay : The compound was also evaluated for its effects on cell migration using a wound healing assay. Results showed that while it inhibited migration in some cancer cell lines, it did not affect the migration of triple-negative breast cancer cells significantly .

Properties

Molecular Formula

C6H3ClO2S

Molecular Weight

174.61 g/mol

IUPAC Name

5-chlorothiophene-2,4-dicarbaldehyde

InChI

InChI=1S/C6H3ClO2S/c7-6-4(2-8)1-5(3-9)10-6/h1-3H

InChI Key

YJMRYWSCJVLUCY-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1C=O)Cl)C=O

Origin of Product

United States

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